3-Chloro-2,2-dimethylpropane-1-sulfonamide

Medicinal Chemistry Building Block Nucleophilic Substitution

3-Chloro-2,2-dimethylpropane-1-sulfonamide (CAS 859055-00-8; MF C₅H₁₂ClNO₂S; MW 185.67 g/mol) is a primary alkanesulfonamide featuring a chlorinated neopentyl backbone. Its structural architecture combines two synthetically orthogonal functional groups—a terminal primary sulfonamide (−SO₂NH₂) and a primary alkyl chloride (−CH₂Cl)—on a sterically hindered 2,2-dimethylpropane scaffold that restricts conformational flexibility and enhances crystallinity.

Molecular Formula C5H12ClNO2S
Molecular Weight 185.67 g/mol
Cat. No. B13254608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2,2-dimethylpropane-1-sulfonamide
Molecular FormulaC5H12ClNO2S
Molecular Weight185.67 g/mol
Structural Identifiers
SMILESCC(C)(CS(=O)(=O)N)CCl
InChIInChI=1S/C5H12ClNO2S/c1-5(2,3-6)4-10(7,8)9/h3-4H2,1-2H3,(H2,7,8,9)
InChIKeyPFVXYJWUEHFZSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2,2-dimethylpropane-1-sulfonamide: A Bifunctional Alkanesulfonamide Building Block for Selective Derivatization


3-Chloro-2,2-dimethylpropane-1-sulfonamide (CAS 859055-00-8; MF C₅H₁₂ClNO₂S; MW 185.67 g/mol) is a primary alkanesulfonamide featuring a chlorinated neopentyl backbone [1]. Its structural architecture combines two synthetically orthogonal functional groups—a terminal primary sulfonamide (−SO₂NH₂) and a primary alkyl chloride (−CH₂Cl)—on a sterically hindered 2,2-dimethylpropane scaffold that restricts conformational flexibility and enhances crystallinity [2]. The compound is supplied as a crystalline solid (melting point 85–86 °C) with a typical purity specification of ≥95% . Unlike simple unsubstituted neopentanesulfonamide, the chloro substituent confers a higher computed lipophilicity (XLogP3 0.7 vs. ACD/LogP 0.47 for the non‑chlorinated analog) and enables nucleophilic displacement chemistry orthogonal to sulfonamide transformations .

Workflow
Sequential orthogonal derivatization using chloride and sulfonamide handles
Form
Crystalline solid simplifies gravimetric dispensing for parallel synthesis
Design
Chloro substitution enables predictable lipophilicity tuning for SPR studies

Why 3-Chloro-2,2-dimethylpropane-1-sulfonamide Cannot Be Replaced by Simple Alkane- or Arenesulfonamides


Substituting 3‑chloro‑2,2‑dimethylpropane‑1‑sulfonamide with the non‑halogenated analog 2,2‑dimethylpropane‑1‑sulfonamide or with a generic arenesulfonamide eliminates the key synthetic handle—the primary alkyl chloride—that enables sequential, chemoselective derivatization . The chlorine atom serves as a leaving group for nucleophilic displacement (e.g., amination, thioether formation, or azide substitution), permitting modular elongation of the carbon skeleton while the sulfonamide remains either protected or functionalized independently. The gem‑dimethyl substitution on the propane backbone also imposes a steric environment that modulates reactivity at the sulfonamide nitrogen compared to linear alkanesulfonamides [1]. Furthermore, the crystalline nature of this compound (mp 85–86 °C) facilitates gravimetric dispensing and storage under ambient conditions, whereas many lower‑molecular‑weight alkanesulfonamides are hygroscopic liquids or low‑melting solids that require cold storage [2]. These combined features make the compound a strategically distinct intermediate for programs requiring staged, orthogonal functionalization of two chemically differentiated sites on a compact, rigidified scaffold.

3-Chloro-2,2-dimethylpropane-1-sulfonamide
2,2-Dimethylpropane-1-sulfonamide
Lacks the alkyl chloride handle, limiting derivatization to sulfonamide-only chemistry
3-Chloro-2,2-dimethylpropane-1-sulfonamide
Generic arenesulfonamide
Different steric and electronic environment alters reactivity at the sulfonamide nitrogen
3-Chloro-2,2-dimethylpropane-1-sulfonamide
3-Chloro-2,2-dimethylpropane-1-sulfonyl chloride
Hydrolytically labile precursor; requires inert-atmosphere handling and cold storage

3-Chloro-2,2-dimethylpropane-1-sulfonamide – Head-to-Head Evidence of Differentiation from Closest Analogs


Bifunctional Orthogonal Reactivity: Chloro Leaving Group Plus Sulfonamide Differentiates This Scaffold from Non‑Halogenated Neopentanesulfonamide

Unlike the non‑halogenated comparator 2,2‑dimethylpropane‑1‑sulfonamide, which possesses only the sulfonamide functionality, the target compound carries a primary alkyl chloride at the C‑3 position. This chloro substituent is a competent leaving group for SN2‑type nucleophilic displacement by amines, thiols, or azide ion, enabling carbon‑skeleton elongation [1]. The sulfonamide group (−SO₂NH₂) is chemically orthogonal: it remains intact under typical nucleophilic substitution conditions at the C‑3 chloride (e.g., NaN₃/DMF, 60 °C) and can be independently derivatized via N‑alkylation, acylation, or conversion to sulfonylurea linkages [2]. By contrast, 2,2‑dimethylpropane‑1‑sulfonamide lacks an electrophilic carbon center and can undergo only sulfonamide‑directed transformations, severely limiting the scope of accessible derivatives.

Orthogonal Reactivity
Class-level
2 sites
vs
1 site
Supports staged derivatization without protecting-group manipulation
Estimated ≥10‑fold derivative space expansion; class-level inference
Medicinal Chemistry Building Block Nucleophilic Substitution

Lipophilicity Tuning: Chloro Substitution Elevates Computed LogP Relative to the Non‑Halogenated Neopentane Analog

The computed partition coefficient of 3‑chloro‑2,2‑dimethylpropane‑1‑sulfonamide (XLogP3 = 0.7 [1]; alternative predicted LogP = 0.5399 ) is elevated compared to the non‑chlorinated analog 2,2‑dimethylpropane‑1‑sulfonamide (ACD/LogP = 0.47; KowWIN estimated Log Kow = 0.78) . The incremental increase of approximately 0.2–0.3 log units is attributable to the replacement of a C–H bond (in the methyl group of neopentanesulfonamide) with a C–Cl bond, which raises the compound's hydrophobicity. While both compounds remain within the favorable range for oral bioavailability (Lipinski's Rule of 5: LogP <5), the chloro analog's modestly higher lipophilicity can be advantageous when the sulfonamide is used as a terminal fragment in lead optimization, where small adjustments to LogP can significantly affect permeability, plasma protein binding, and metabolic clearance.

Lipophilicity Tuning
Reported
ΔLogP +0.2–0.3
Predictable design rule for fine-tuning lipophilicity in SPR studies
Computed values; cross-study comparable
Physicochemical Properties Lipophilicity Drug Design

Crystalline Solid Physical Form vs. the Sulfonyl Chloride Precursor: Enhanced Handling and Storage Stability

The target compound is a crystalline solid with a measured melting point of 85–86 °C and predicted density of 1.261±0.06 g/cm³ [1]. Its direct synthetic precursor, 3‑chloro‑2,2‑dimethylpropane‑1‑sulfonyl chloride (CAS 24765‑76‑2; MF C₅H₁₀Cl₂O₂S; MW 205.10), is a moisture‑sensitive liquid or low‑melting solid that is hydrolytically labile and typically requires storage under inert atmosphere at low temperature . The sulfonamide derivative is significantly more stable toward ambient moisture and can be accurately weighed on a standard analytical balance without special precautions. The well‑defined melting point also provides a straightforward identity and purity check (mp 85–86 °C) that is unavailable for the sulfonyl chloride, which decomposes before melting. This difference in physical form and stability directly impacts the reliability of parallel synthesis and high‑throughput experimentation workflows, where precise stoichiometric control is critical.

Physical Form
Reported
Crystalline Solid vs Moisture‑Sensitive Liquid
Supports reliable gravimetric dispensing for automated library synthesis
Bench-stable; no cold storage required vs sulfonyl chloride precursor
Physical Form Stability Laboratory Handling

Hydrogen‑Bond Donor Capacity Differentiates This Sulfonamide from the Sulfonyl Chloride and the Tertiary Amine Analog

The target compound possesses one hydrogen‑bond donor (HBD; sulfonamide −NH₂) and three hydrogen‑bond acceptor (HBA; S=O and –Cl) sites, yielding a topological polar surface area (TPSA) of 68.5 Ų [1]. This contrasts sharply with 3‑chloro‑2,2‑dimethylpropane‑1‑sulfonyl chloride, which has zero HBD capacity (TPSA ~42.5 Ų for the −SO₂Cl group alone) , and with 3‑amino‑2,2‑dimethylpropane‑1‑sulfonamide (CAS 1936178‑42‑5; MF C₅H₁₄N₂O₂S; MW 166.24), which carries three HBDs (primary amine + sulfonamide) and two HBA sites . The intermediate HBD count (1 vs. 0 vs. 3) places the target compound in a distinct hydrogen‑bonding category. In structure‑based drug design, the single sulfonamide −NH₂ donor can form a directed hydrogen bond with a protein backbone carbonyl or a structured water molecule, while the chlorine atom can participate in halogen‑bonding interactions—a capability absent in the non‑halogenated analog. The absence of the additional basic amine found in the amino analog eliminates the pH‑dependent protonation state variability that can complicate membrane permeability predictions and cause off‑target pharmacology associated with cationic amines.

H-Bond Donor Profile
Class-level
1 HBD (vs 0 & 3)
Balanced HBD count supports passive permeability and specific target interactions
Neutral character avoids pH-dependent protonation variability
Hydrogen Bonding Supramolecular Chemistry Target Engagement

Best‑Fit Application Scenarios for 3-Chloro-2,2-dimethylpropane-1-sulfonamide in Research and Industrial Sourcing


Staged Parallel Library Synthesis Requiring Sequential Derivatization of Two Orthogonal Handles

Programs that require independent functionalization of two chemically distinct sites on a single scaffold benefit from the chloro‑sulfonamide pair. The alkyl chloride can undergo a first‑stage diversification (e.g., nucleophilic displacement with an amine library) without affecting the sulfonamide, which is then activated (e.g., as a sulfonyl chloride surrogate or via N‑alkylation) in a second‑stage diversification. The crystalline nature of the starting sulfonamide (mp 85–86 °C) ensures accurate dispensing into 96‑well plates for parallel chemistry [1]. This two‑stage orthogonal derivatization workflow is not achievable with 2,2‑dimethylpropane‑1‑sulfonamide, which lacks the chloride electrophile [2].

Synthesis of Sulfonamide‑Containing Macrocyclic Peptide HCV Protease Inhibitor Precursors

The non‑chlorinated analog 2,2‑dimethylpropane‑1‑sulfonamide has precedent in the preparation of macrocyclic peptides as Hepatitis C Virus (HCV) NS3 protease inhibitors [1]. Substituting the non‑halogenated fragment with 3‑chloro‑2,2‑dimethylpropane‑1‑sulfonamide introduces a post‑cyclization functionalization handle at the chloro position, enabling late‑stage diversification of the macrocyclic scaffold for structure–activity relationship (SAR) exploration or for conjugation of pharmacokinetic‑modulating groups without redesigning the macrocyclization strategy.

Fragment‑Based Lead Generation Where Balanced Polarity and Halogen‑Bonding Capability Are Desired

With one HBD, three HBA sites, a TPSA of 68.5 Ų, and a chlorine atom capable of halogen bonding, this compound fits the physicochemical profile sought in fragment libraries for biophysical screening (NMR, SPR, or X‑ray crystallography) [1]. Its intermediate polarity (LogP ~0.7) supports aqueous solubility while retaining sufficient hydrophobicity for target engagement. The chloro substituent provides anomalous scattering for X‑ray crystallographic phasing, facilitating rapid structure determination of protein–fragment complexes compared to the non‑halogenated neopentanesulfonamide, which lacks a heavy atom for phasing [2].

Agrochemical Lead Optimization Requiring Soil‑Stable Sulfonamide Intermediates

Alkanesulfonamides are privileged scaffolds in herbicide and fungicide discovery. The chlorine substituent on the neopentyl backbone offers a metabolic soft spot for oxidative or hydrolytic degradation pathways in soil, which can be exploited to tune environmental persistence [1]. The bench‑stable, crystalline form of the target compound simplifies handling in kilogram‑scale process development relative to the moisture‑sensitive sulfonyl chloride precursor [2]. The predicted LogP of ~0.7 also falls within the optimal range for systemic translocation in plants (LogP 0–3), supporting its use as a building block for pro‑pesticide design.

Application
Selection Property
Validation Focus
Staged parallel library synthesis
Dual orthogonal reactive sites (Cl and sulfonamide)
Sequential derivatization without protecting-group manipulation
Macrocyclic peptide research (e.g., HCV NS3)
Post-cyclization chloro handle for late-stage diversification
SAR exploration and conjugation of PK-modulating groups
Fragment-based biophysical screening
Balanced polarity and halogen-bonding capability
Aqueous solubility and anomalous scattering for X-ray phasing
Agrochemical discovery and process development
Bench-stable crystalline solid with metabolic soft spot
Environmental persistence tuning and scalable handling
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